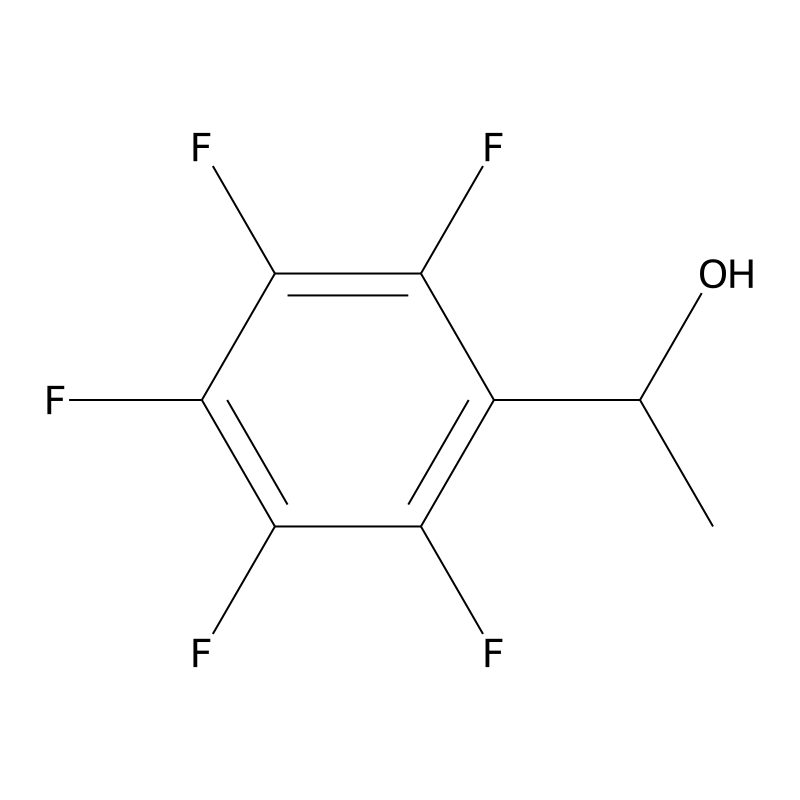

1-(Pentafluorophenyl)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-(Pentafluorophenyl)ethanol is a synthetic molecule not readily found in nature. Research efforts have focused on developing efficient and scalable methods for its synthesis. Studies have explored various approaches, including:

1-(Pentafluorophenyl)ethanol is an organic compound characterized by a pentafluorophenyl group attached to an ethanol moiety. With the molecular formula CHFO and a molecular weight of approximately 212.119 g/mol, this compound is notable for its unique structural features, particularly the presence of five fluorine atoms on the phenyl ring. This fluorination imparts significant electron-withdrawing properties, enhancing the compound's reactivity and influencing its physical and chemical characteristics, such as increased lipophilicity and metabolic stability .

Currently, there is no scientific literature available on the specific mechanism of action of 1-(PFP)EtOH.

- Fluorine content: Fluorinated compounds can have various toxicological effects. It is advisable to handle 1-(PFP)EtOH with proper personal protective equipment (PPE) like gloves and goggles in a well-ventilated fume hood [].

- Alcohol group: Alcohols can be flammable and may irritate the skin and eyes. Similar precautions as with handling other alcohols are recommended.

- Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using agents like chromium trioxide or pyridinium chlorochromate. This reaction results in the formation of pentafluorophenyl ketone.

- Reduction: The alcohol can be further reduced to yield pentafluorophenylethane, typically using strong reducing agents such as lithium aluminum hydride.

- Substitution: The hydroxyl group can be substituted with other functional groups through reactions with thionyl chloride or phosphorus tribromide, leading to the formation of pentafluorophenyl halides (e.g., pentafluorophenyl chloride or bromide).

Common Reagents and ConditionsReaction Type Reagents Conditions Oxidation Chromium trioxide, pyridinium chlorochromate Acetic acid, dichloromethane Reduction Lithium aluminum hydride Anhydrous ether Substitution Thionyl chloride, phosphorus tribromide Dichloromethane, tetrahydrofuran

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Chromium trioxide, pyridinium chlorochromate | Acetic acid, dichloromethane |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Thionyl chloride, phosphorus tribromide | Dichloromethane, tetrahydrofuran |

The synthesis of 1-(Pentafluorophenyl)ethanol can be achieved through several methods:

- Reduction of Pentafluorophenyl Ketone: This method involves reducing pentafluorophenyl ketone using lithium aluminum hydride or other reducing agents.

- Enzymatic Production: A novel approach utilizes engineered bifunctional fusion proteins that combine the activities of a ketoacyl reductase and formate dehydrogenase, allowing for efficient in situ regeneration of NADPH. This method has shown high conversion rates and enantiomeric excess for the desired S-enantiomer.

- Reaction of Pentafluorostyrene with Methanol: Another synthetic route involves reacting 2,3,4,5,6-pentafluorostyrene with methanol under controlled conditions .

1-(Pentafluorophenyl)ethanol finds potential applications in various fields:

- Organic Synthesis: It serves as a valuable intermediate in the synthesis of fluorinated compounds.

- Medicinal Chemistry: Its unique properties make it a candidate for drug development and research into biologically active compounds.

- Materials Science: The amphiphilic nature (having both hydrophobic and hydrophilic properties) may allow its use in developing new materials that require interaction between water and oil phases .

1-(Pentafluorophenyl)ethanol can be compared with several similar compounds based on structural and functional characteristics:

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| 1-(Trifluoromethyl)ethanol | Contains three fluorine atoms on the phenyl ring | Fewer fluorine atoms result in different reactivity |

| 1-(Pentafluorophenyl)propanol | Similar structure but with an additional carbon | Longer alkyl chain affects solubility and reactivity |

| 1-(Pentafluorophenyl)methanol | One less carbon than 1-(Pentafluorophenyl)ethanol | Altered physical properties due to shorter chain |

Uniqueness: The presence of five fluorine atoms significantly alters the chemical behavior of 1-(Pentafluorophenyl)ethanol compared to compounds with fewer fluorines. This high degree of fluorination enhances its lipophilicity and metabolic stability while potentially increasing biological activity .

The synthesis of 1-(pentafluorophenyl)ethanol emerged alongside advancements in fluoroorganic chemistry during the mid-20th century. Early methods relied on the reduction of pentafluorophenyl ketones using lithium aluminum hydride or sodium borohydride. Industrial-scale production became feasible with catalytic hydrogenation techniques, optimizing yields to >90% under mild conditions. The compound’s utility grew with the recognition of fluorinated aromatics as electron-deficient scaffolds for asymmetric catalysis and polymer synthesis.

Nomenclature and Classification

Systematic IUPAC Name: 1-(2,3,4,5,6-Pentafluorophenyl)ethanol

Common Synonyms:

- α-Methyl-2,3,4,5,6-pentafluorobenzyl alcohol

- Pentafluorophenylethanol

Classification:

- Functional Group: Secondary alcohol (C-OH)

- Structural Class: Fluorinated benzylic alcohol

- Related Compounds:

Significance in Fluoroorganic Chemistry

The pentafluorophenyl group confers exceptional reactivity:

- Electron-Withdrawing Effect: The -I effect of five fluorine atoms stabilizes adjacent carbocations and radicals, facilitating nucleophilic substitutions.

- Enhanced Lewis Acidity: When coordinated to metals or boron, it amplifies catalytic activity in hydrosilylation and polymerization reactions.

- Chiral Applications: Enantiomerically pure forms serve as ligands in asymmetric reductions, achieving >99% enantiomeric excess in ketone reductions.

Isomeric Forms and Configurational Analysis

1-(Pentafluorophenyl)ethanol exhibits two enantiomers due to its chiral secondary alcohol center:

- (R)-Configuration: [α]D²⁰ = +7.0° (c = 1% in pentane)

- (S)-Configuration: [α]D²⁰ = -7.0° (c = 1% in pentane)

Synthetic Routes to Enantiomers:

| Method | Reagents/Conditions | Enantiomeric Ratio (er) |

|---|---|---|

| Enzymatic reduction | KR-FDH fusion protein, NADPH | 99.9:0.1 (S) |

| Chiral oxazaborolidine catalysis | (S)-CBS catalyst, BH₃·THF | 99:1 (R) |

Analytical Differentiation:

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant